4-Chlorobutan-1-amine hydrochloride
Overview
Description
4-Chlorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11Cl2N and a molecular weight of 144.04 g/mol . It is a primary amine hydrochloride salt, featuring a four-carbon chain with a terminal primary amine group and a chlorine atom bonded to the fourth carbon . This compound is commonly used in various scientific research fields, including pharmaceutical, medical, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobutan-1-amine hydrochloride can be synthesized through the reaction of 4-chlorobutan-1-amine with hydrochloric acid. The reaction typically involves dissolving 4-chlorobutan-1-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps, such as recrystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The primary amine group can undergo oxidation to form corresponding imines or nitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and other derivatives.
Oxidation Reactions: Products include imines, nitriles, and other oxidized forms.
Scientific Research Applications
4-Chlorobutan-1-amine hydrochloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorobutan-1-amine hydrochloride involves its interaction with molecular targets through its primary amine group. This interaction can lead to the formation of covalent bonds with electrophilic centers in target molecules . The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar reactivity but different structural properties.
4-Chlorobutan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: 4-Chlorobutan-1-amine hydrochloride is unique due to its combination of a primary amine group and a chlorine atom on a four-carbon chain. This structure allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
Overview
4-Chlorobutan-1-amine hydrochloride (CAS No. 6435-84-3) is an organic compound characterized by the molecular formula C₄H₁₁Cl₂N. As a primary amine, it exhibits significant biological activity and serves as an important intermediate in various biochemical processes. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.
- Molecular Weight : 144.04 g/mol
- Molecular Structure : The compound consists of a butane chain with a chlorine atom at the first carbon and an amino group at the fourth carbon.
- Physical State : Typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments.
This compound acts primarily through nucleophilic substitution reactions due to the presence of the amino group. This allows it to interact with various biological targets, including enzymes and receptors. The chlorine atom serves as a good leaving group, facilitating these reactions.
Key Mechanisms:
- Nucleophilic Substitution : The amino group can replace other functional groups in biological molecules.
- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
Pharmacological Effects
Research indicates that this compound has several pharmacological properties:
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving amines.
- Antimicrobial Activity : Some studies suggest potential antibacterial properties, making it a candidate for further investigation in antibiotic development.
Toxicological Profile
The compound's safety profile is critical for its use in research and potential therapeutic applications. Toxicity studies indicate that while it exhibits low acute toxicity, exposure can lead to irritation of the skin and eyes, necessitating caution during handling.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Synthesis of Biologically Active Molecules :
- Researchers have utilized 4-Chlorobutan-1-amine as a building block for synthesizing various pharmacologically active compounds. For instance, its reaction with different nucleophiles has led to the development of novel anti-inflammatory agents.
-
Enzyme Inhibition Studies :
- A study demonstrated that 4-Chlorobutan-1-amine could inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in drug design targeting metabolic disorders.
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Antimicrobial Activity Assessment :
- Preliminary tests showed that derivatives of 4-Chlorobutan-1-amine exhibit significant antimicrobial effects against Gram-positive bacteria, warranting further exploration for antibiotic applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Bromobutan-1-amine | C₄H₁₀BrN | Similar nucleophilic properties; less studied |
Butan-1-amine | C₄H₁₁N | Lower reactivity; lacks halogen |
4-Iodobutan-1-amine | C₄H₁₀IN | Higher reactivity; potential for different biological interactions |
Properties
IUPAC Name |
4-chlorobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDWMQZDGGQRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597836 | |
Record name | 4-Chlorobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6435-84-3 | |
Record name | 4-Chlorobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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